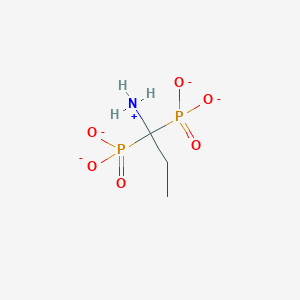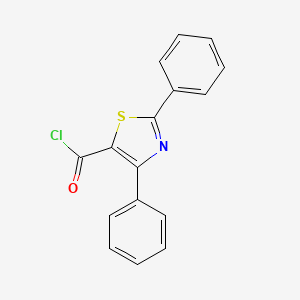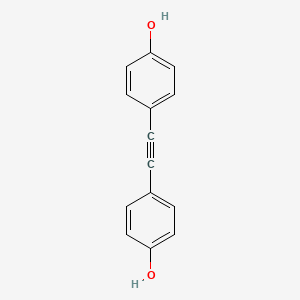
1,2-ビス(4-ヒドロキシフェニル)アセチレン
説明
1,2-Bis(4-hydroxyphenyl)acetylene, commonly known as Bisphenol A (BPA), is an organic compound that is widely used in the production of polycarbonate plastics and epoxy resins. BPA is a colorless solid that is soluble in organic solvents, but insoluble in water. The compound has drawn significant attention from the scientific community due to its potential health effects, particularly its endocrine-disrupting properties.
科学的研究の応用
有機合成
1,2-ビス(4-ヒドロキシフェニル)アセチレンは、有機合成において汎用性のある化合物です。ビニル化プロセスやクロスカップリング反応 など、さまざまな反応に関与できます。これらの反応は、複雑な有機分子の合成において基本的なものです。
置換アルキンの調製
この化合物は、置換アルキンの合成に使用できます 。アルキンは、炭素-炭素三重結合を特徴とする有機化合物のクラスであり、その高い反応性により、さまざまな化学反応に役立ちます。
ヘテロ環の合成
ヘテロ環は、少なくとも2つの異なる元素の原子を含む環状化合物です。1,2-ビス(4-ヒドロキシフェニル)アセチレンは、これらのヘテロ環の調製に使用できます 。これらの化合物は、多くの天然物や医薬品に多く存在しています。
官能基化分子の合成
この化合物は、さまざまな分子複雑度を持つ多くの官能基化分子の構築に使用できます 。これらの分子は、医薬品から材料科学まで、さまざまな分野で幅広い用途を持つ可能性があります。
作用機序
Target of Action
A structurally similar compound, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (mbp), has been reported to target estrogen receptor β . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation.
Mode of Action
For instance, MBP has been shown to interact with its target receptors, leading to changes in gene expression .
Biochemical Pathways
The degradation of a similar compound, bisphenol a (bpa), involves the transformation of 1,2-bis(4-hydroxyphenyl)-2-propanol and the downstream intermediates 4-hydroxybenzaldehyde and 4-hydroxy-acetophenone . These intermediates can be further converted to other compounds, affecting various biochemical pathways.
Pharmacokinetics
It’s known that similar compounds like bpa are metabolized in the liver to form active metabolites . These metabolites can have different bioavailability and biological effects compared to the parent compound.
Result of Action
Similar compounds like mbp have been shown to induce cellular stress and apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-hydroxyphenyl)acetylene can be influenced by various environmental factors. For instance, the degradation of similar compounds like BPA is dependent on bacterial metabolism, and numerous factors can influence its fate in the environment .
生化学分析
Biochemical Properties
1,2-Bis(4-hydroxyphenyl)acetylene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases. These interactions often involve the hydroxyl groups of 1,2-Bis(4-hydroxyphenyl)acetylene forming hydrogen bonds with the active sites of these enzymes, thereby influencing their activity. Additionally, this compound can bind to proteins that regulate cell signaling pathways, affecting their function and stability .
Cellular Effects
The effects of 1,2-Bis(4-hydroxyphenyl)acetylene on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are critical for cell proliferation, differentiation, and survival. Furthermore, 1,2-Bis(4-hydroxyphenyl)acetylene can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1,2-Bis(4-hydroxyphenyl)acetylene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, 1,2-Bis(4-hydroxyphenyl)acetylene can activate or inhibit gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(4-hydroxyphenyl)acetylene have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,2-Bis(4-hydroxyphenyl)acetylene remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 1,2-Bis(4-hydroxyphenyl)acetylene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
1,2-Bis(4-hydroxyphenyl)acetylene is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play roles in the metabolism and detoxification of various compounds. These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular health and function .
Transport and Distribution
The transport and distribution of 1,2-Bis(4-hydroxyphenyl)acetylene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization and accumulation of 1,2-Bis(4-hydroxyphenyl)acetylene can affect its biological activity and interactions with other biomolecules .
Subcellular Localization
1,2-Bis(4-hydroxyphenyl)acetylene is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and access to specific biomolecules. Targeting signals and post-translational modifications may direct 1,2-Bis(4-hydroxyphenyl)acetylene to specific organelles, where it can exert its effects on cellular processes .
特性
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethynyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDVYKTEDPFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430782 | |
| Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22608-45-3 | |
| Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)
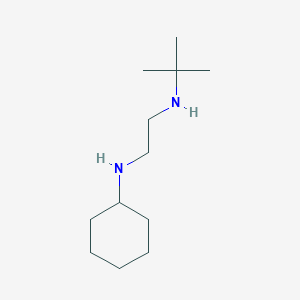
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
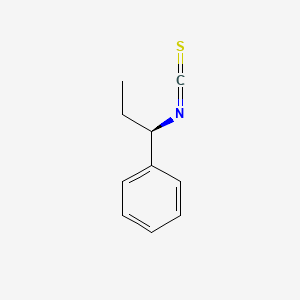
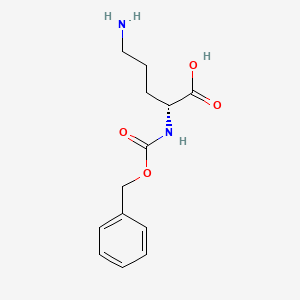
![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
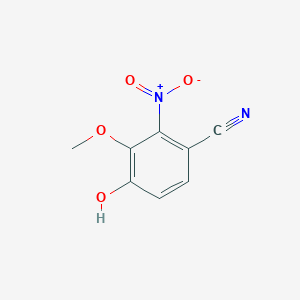
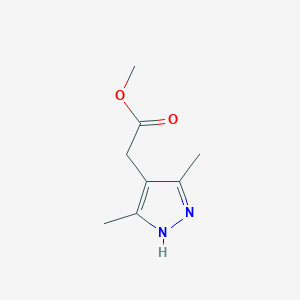
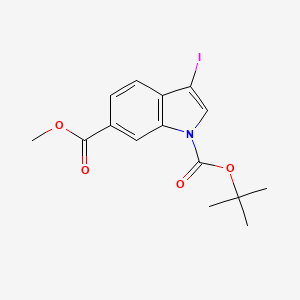
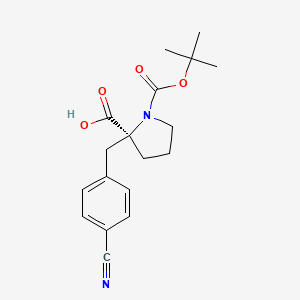
![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)

